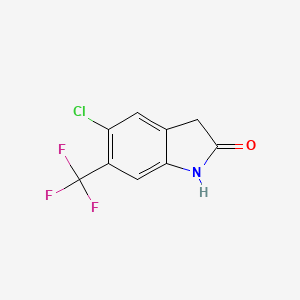
5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one, also known as 5-chloro-1,3-dihydro-2H-indol-2-one, is an organic compound with a wide range of applications in the field of chemistry. The compound is a derivative of 2H-indol-2-one and is characterized by the presence of a chlorine atom, a trifluoromethyl group, and a hydroxyl group. It is a white solid with a melting point of 127-129 °C.
Wirkmechanismus
The mechanism of action of 5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one-dihydro-6-(trifluoromethyl)-2H-indol-2-one is not well understood. However, it is believed that the compound acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used to catalyze various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one-dihydro-6-(trifluoromethyl)-2H-indol-2-one are not well understood. However, it is believed that the compound may have some anti-inflammatory and antioxidant properties. In addition, it has been shown to have some activity against certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one-dihydro-6-(trifluoromethyl)-2H-indol-2-one in laboratory experiments is its relative stability. The compound is relatively stable at room temperature and is not easily oxidized or hydrolyzed. This makes it ideal for use in a variety of synthetic reactions. However, the compound is highly toxic and should be handled with extreme caution.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one-dihydro-6-(trifluoromethyl)-2H-indol-2-one. These include further investigations into its biochemical and physiological effects, its potential applications in drug synthesis and development, and its potential use as a catalyst in organic synthesis. Additionally, further research into its mechanism of action and the development of safer and more efficient synthesis methods could open up new possibilities for this compound.
Synthesemethoden
5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one can be synthesized by a variety of methods. One of the most common methods is the reaction of 2H-indol-2-one with chloroform in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction is carried out at a temperature of 90-100 °C for a period of 1-2 hours. The product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of organic compounds, such as indole derivatives, heterocyclic compounds, and pharmaceuticals. It is also used as a reagent in organic synthesis and as a catalyst in the synthesis of various other compounds.
Eigenschaften
IUPAC Name |
5-chloro-6-(trifluoromethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-6-1-4-2-8(15)14-7(4)3-5(6)9(11,12)13/h1,3H,2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXQWONMXKTOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[4-(2-Hydroxy-phenyl)-piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6322188.png)

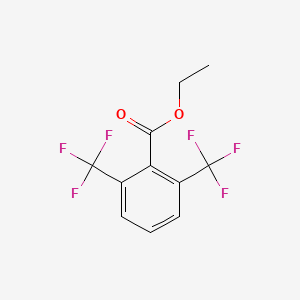
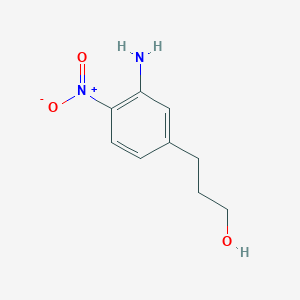
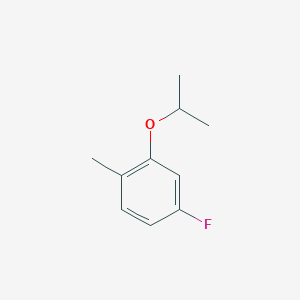
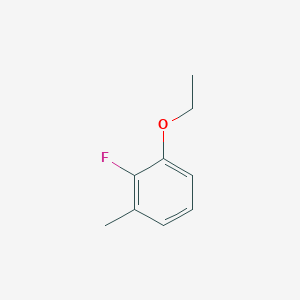
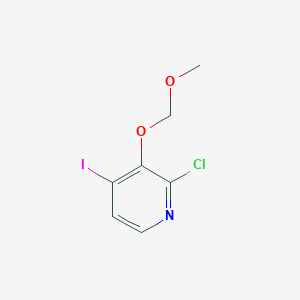
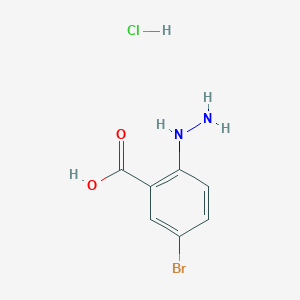
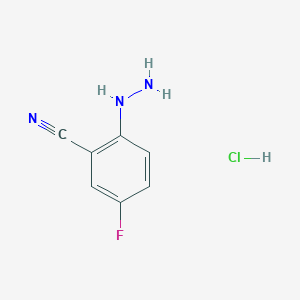
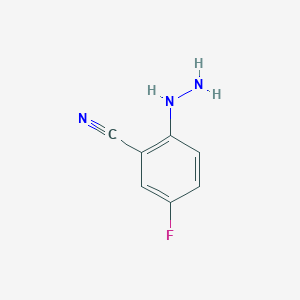
![Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)]](/img/structure/B6322264.png)
